molecular formula C18H20N2O4S B2946814 Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 942006-51-1

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2946814
CAS No.: 942006-51-1
M. Wt: 360.43
InChI Key: IBHRSCCPVUMJDX-UHFFFAOYSA-N
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Description

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of sulfonylated tetrahydroquinolines. This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further functionalized with an ethyl carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves a multi-step process:

  • Formation of Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

  • Sulfonylation: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the phenylsulfonyl group at the desired position on the tetrahydroquinoline ring.

  • Carbamate Formation: : The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the sulfonylated tetrahydroquinoline with ethyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate serves as a versatile intermediate for the construction of complex molecular architectures. Its unique functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. The tetrahydroquinoline scaffold is known for its biological activity, and the presence of the phenylsulfonyl and carbamate groups can enhance its interaction with biological targets, making it a candidate for drug development.

Industry

In the material science industry, derivatives of this compound are investigated for their potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
  • Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)carbamate

Uniqueness

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the specific positioning of the phenylsulfonyl and carbamate groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The position of these groups can affect the compound’s ability to interact with different molecular targets, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHRSCCPVUMJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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